molecular formula C18H13ClFN5S B6500544 3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-00-3

3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B6500544
CAS RN: 863453-00-3
M. Wt: 385.8 g/mol
InChI Key: GIQKGXNVTGARRZ-UHFFFAOYSA-N
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Description

The compound “3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a type of small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular formula of C18H13ClFN5S, an average mass of 385.846 Da, and a monoisotopic mass of 385.056427 Da .


Synthesis Analysis

The compound was designed and synthesized as part of a new set of small molecules targeting CDK2, a target for cancer treatment . The exact synthesis process is not detailed in the available information.

Mechanism of Action

The compound is designed to inhibit CDK2, a cyclin-dependent kinase. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Future Directions

The compound is part of ongoing research into anticancer drug discovery, specifically targeting CDK2 . Future research may focus on further investigations of its effects on cell cycle progression and apoptosis induction within cancer cells .

properties

IUPAC Name

3-benzyl-7-[(2-chloro-6-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-7-4-8-15(20)13(14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQKGXNVTGARRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=C(C=CC=C4Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-((2-chloro-6-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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